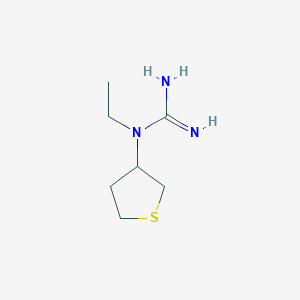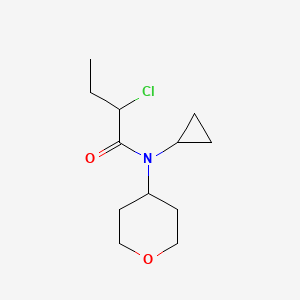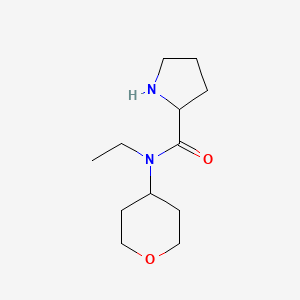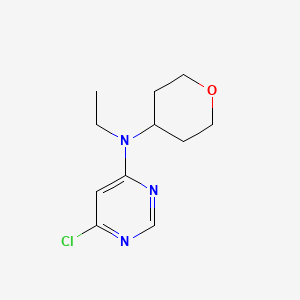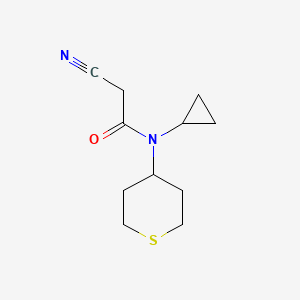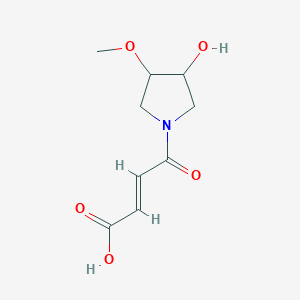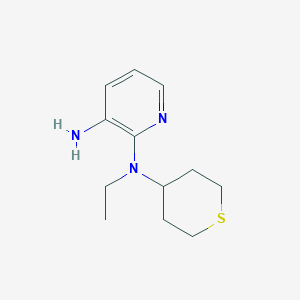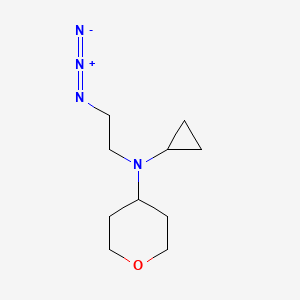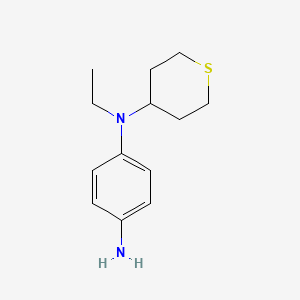
(6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “(6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester” were not found, related compounds such as 2-(Pyridin-2-yl) Pyrimidine Derivatives have been synthesized and studied for their Anti-Fibrosis Activity .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, related compounds such as 6-halo-2-pyridones have been found to catalyze ester aminolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 273.67 g/mol. More detailed properties such as melting point, boiling point, and density were not found in the search results.
Aplicaciones Científicas De Investigación
Esterification Techniques
Research demonstrates the potential utility of compounds like "(6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester" in esterification processes. For instance, the esterification of carboxylic acids by alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent in the presence of pyridine under mild conditions yields corresponding carboxylic esters. This technique, as explored by Takimoto et al. (1981), underscores the versatility of pyridine derivatives in facilitating ester formation with varying yields and rates depending on the acids and alcohols used (Takimoto et al., 1981).
Synthetic Applications
The synthetic flexibility of tert-butyl esters in the preparation of complex molecules is illustrated through various studies. One such example includes the preparation of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester from 3-amino-9-ethylcarbazole, showcasing the compound's crystalline properties and potential in X-ray diffraction studies to elucidate molecular conformations (Kant et al., 2015).
Anticancer Agent Synthesis
Moreover, the synthesis of potential anticancer agents involving pyridine derivatives, as detailed by Temple et al. (1983), emphasizes the role of such compounds in developing therapeutics. This particular study highlights the transformation of 5-nitropyrimidine into pyridine derivatives, offering insights into the synthetic versatility and therapeutic potential of compounds like "this compound" (Temple et al., 1983).
Direcciones Futuras
While specific future directions for “(6-Chloro-3-nitro-pyridin-2-yl)-carbamic acid tert-butyl ester” were not found, related compounds such as 2-(Pyridin-2-yl) Pyrimidine Derivatives have been studied for their potential anti-fibrotic activities . This suggests that similar compounds could be developed into novel anti-fibrotic drugs .
Propiedades
IUPAC Name |
tert-butyl N-(6-chloro-3-nitropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-8-6(14(16)17)4-5-7(11)12-8/h4-5H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLBDPVLUGVJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



